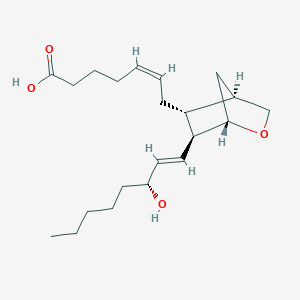

5-trans U-46619

Description

Properties

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m0/s1 |

InChI Key |

LQANGKSBLPMBTJ-WEHMOUSJSA-N |

SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@@H]2C[C@H]([C@H]1C/C=C\CCCC(=O)O)CO2)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Pictograms |

Irritant |

Synonyms |

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |

Origin of Product |

United States |

Foundational & Exploratory

5-trans U-46619 as a Microsomal Prostaglandin E2 Synthase-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a critical downstream enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. Its role in converting the cyclooxygenase (COX)-derived intermediate prostaglandin H2 (PGH2) to PGE2 positions it as a key player in inflammation, pain, fever, and various proliferative diseases. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream COX enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production, potentially mitigating the gastrointestinal and cardiovascular side effects associated with broad prostanoid suppression. This technical guide focuses on 5-trans U-46619, an isomer of the well-known thromboxane A2 mimetic U-46619, which has been identified as an inhibitor of prostaglandin E synthase.

While the primary biological activity of U-46619 is the potent agonism of the thromboxane A2 receptor, its 5-trans isomer has been reported to possess inhibitory activity against prostaglandin E synthase.[1] This document serves as a comprehensive resource on the current understanding of this compound as an mPGES-1 inhibitor, detailing the relevant biological pathways, available inhibitory data, and representative experimental protocols for its investigation.

Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1

The production of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by either COX-1 or COX-2. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. The inducible nature of both COX-2 and mPGES-1 in response to pro-inflammatory stimuli highlights their synergistic role in the pathology of inflammatory conditions.

Quantitative Data on this compound Inhibition

The available literature on the inhibitory activity of this compound against mPGES-1 is limited. The primary source of this information is a 2002 study by Quraishi, Mancini, and Riendeau published in Biochemical Pharmacology. While the full detailed quantitative data such as IC50 values are not widely accessible, a key finding from this research has been cited.

| Compound | Target Enzyme | Reported Activity | Reference |

| This compound | Prostaglandin E Synthase | Approximately half as potent as the 5-cis isomer of U-46619 | [1] |

| 5-cis U-46619 | Prostaglandin E Synthase | Inhibitor | [1] |

It is important to note that this compound is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[1] Researchers should consider this potential for cross-contamination when studying the effects of U-46619.

Experimental Protocols

Due to the scarcity of detailed published protocols specifically for testing this compound, a representative experimental protocol for a cell-free mPGES-1 inhibition assay is provided below. This protocol is based on methodologies commonly used for evaluating other mPGES-1 inhibitors.

Representative Cell-Free mPGES-1 Inhibition Assay

1. Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on recombinant human mPGES-1.

2. Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α)

-

PGE2 standard

-

96-well microplate

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

3. Methods:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Prepare a stock solution of PGH2 in an appropriate solvent and store it at -80°C until use.

-

Prepare the assay buffer containing GSH at a final concentration of 1 mM.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the recombinant mPGES-1 enzyme.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate the reaction mixture for a short period (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards.

-

Calculate the concentration of PGE2 produced in each well based on the standard curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Conclusion

This compound represents an interesting, yet understudied, molecule in the context of mPGES-1 inhibition. While its primary characterization remains that of a thromboxane A2 agonist, the initial findings of its inhibitory effect on prostaglandin E synthase warrant further investigation. For researchers in drug development, the selective inhibition of mPGES-1 remains a promising therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of compounds like this compound and the development of novel anti-inflammatory agents. Further studies are necessary to fully elucidate the potency, selectivity, and mechanism of action of this compound as an mPGES-1 inhibitor.

References

In-Depth Technical Guide: The Biological Activity of the 5,6-trans Isomer of U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is widely recognized in pharmacological research as a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2, acting as a selective agonist for the thromboxane A2 (TP) receptor. Its 5,6-cis isomer is extensively used to study the physiological and pathological roles of TP receptor activation, such as platelet aggregation and vasoconstriction. However, the biological activity of its geometric isomer, 5,6-trans U-46619, is less characterized, exhibiting a distinct pharmacological profile. This technical guide provides a comprehensive overview of the known biological activity of the 5,6-trans isomer of U-46619, with a focus on its inhibitory action on microsomal prostaglandin E2 synthase-1 (mPGES-1).

Core Biological Activity: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

The primary documented biological activity of 5,6-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme crucial for the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

Quantitative Data

The inhibitory potency of 5,6-trans U-46619 against mPGES-1 has been determined, and for comparative purposes, the activity of the more common 5,6-cis isomer (U-46619) is also presented.

| Compound | Target | Assay Type | Measured Activity | Reference |

| 5,6-trans U-46619 | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Inhibition Assay | Inhibition at 10 µM | |

| 5,6-cis U-46619 | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Inhibition Assay | ~2-fold more potent than the trans-isomer |

Thromboxane A2 (TP) Receptor Activity

A thorough review of the scientific literature did not yield any studies that have specifically evaluated the binding affinity or functional activity of the 5,6-trans isomer of U-46619 at the thromboxane A2 (TP) receptor. This stands in stark contrast to the 5,6-cis isomer (U-46619), which is a potent TP receptor agonist with an EC50 of 35 nM for inducing platelet aggregation. The lack of data suggests that the 5,6-trans configuration may significantly reduce or abolish activity at the TP receptor, though this remains to be experimentally verified.

Experimental Protocols

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

The following is a generalized protocol based on standard methodologies for assessing mPGES-1 inhibition, as would have been employed in the characterization of 5,6-trans U-46619.

Objective: To determine the in vitro inhibitory activity of 5,6-trans U-46619 on human mPGES-1.

Materials:

-

Human mPGES-1 expressed in a suitable host system (e.g., E. coli or insect cells)

-

Microsomal preparations from cells overexpressing mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

5,6-trans U-46619

-

Reduced glutathione (GSH)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent PGH2 metabolism to TXA2)

-

Apparatus for high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) for PGE2 detection

Procedure:

-

Microsomal Preparation: Microsomes containing mPGES-1 are prepared from the host cells through differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Inhibition Assay:

-

In a reaction vessel, the microsomal preparation is pre-incubated with varying concentrations of 5,6-trans U-46619 or vehicle control for a specified period at a controlled temperature (e.g., 4°C).

-

The enzymatic reaction is initiated by the addition of the substrate, PGH2, and the cofactor, reduced glutathione.

-

The reaction is allowed to proceed for a defined time (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

-

The reaction is terminated by the addition of a stop solution.

-

-

Quantification of PGE2: The amount of PGE2 produced is quantified using either a validated HPLC method or a specific PGE2 ELISA kit.

-

Data Analysis: The percentage of inhibition at each concentration of 5,6-trans U-46619 is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Inhibition of PGE2 Synthesis by 5,6-trans U-46619

The 5,6-trans isomer of U-46619 has been shown to inhibit the enzymatic conversion of PGH2 to PGE2 by mPGES-1. This action reduces the downstream inflammatory effects mediated by PGE2.

Caption: Inhibition of mPGES-1 by 5,6-trans U-46619.

Established Signaling Pathway of 5,6-cis U-46619 (for Comparison)

While the activity of the 5,6-trans isomer at the TP receptor is unknown, the signaling pathway of the well-characterized 5,6-cis isomer (U-46619) is presented below for comparative context. U-46619 activates the TP receptor, which couples to Gq/11 and G12/13 proteins, leading to downstream signaling cascades that result in physiological responses like platelet aggregation and smooth muscle contraction.

Caption: TP receptor signaling of 5,6-cis U-46619.

Conclusion

The 5,6-trans isomer of U-46619 presents a distinct pharmacological profile compared to its well-studied 5,6-cis counterpart. The primary and currently documented biological activity of 5,6-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase-1, suggesting its potential as a tool for studying the roles of PGE2 in inflammatory processes. A significant gap in the current understanding is its activity, or lack thereof, at the thromboxane A2 receptor. Further research is warranted to fully elucidate the pharmacological properties of this isomer, which could reveal novel structure-activity relationships and potentially lead to the development of more selective pharmacological tools.

An In-depth Technical Guide to 5-trans U-46619: CAS Number and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties and biological actions of 5-trans U-46619. It is important to note that while this document focuses on the 5-trans isomer, a significant portion of the available pharmacological and mechanistic data has been generated using its more widely studied cis-isomer, U-46619. Throughout this guide, a clear distinction will be made between data specific to this compound and that pertaining to U-46619, which serves as a valuable proxy for understanding its biological activities as a thromboxane A2 receptor agonist.

Chemical Identity and Properties

This compound, a synthetic analog of the prostaglandin endoperoxide PGH2, is primarily recognized for its role as a thromboxane A2 (TP) receptor agonist.[1] While it is often found as a minor impurity in commercial preparations of U-46619, its distinct stereochemistry warrants individual characterization.[2]

Chemical Structure and Identification

| Property | Value |

| CAS Number | 330796-58-2[1][3][4] |

| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[3] |

| Synonyms | 5,6-trans U-46619[3] |

| Molecular Formula | C₂₁H₃₄O₄[1][3][4] |

| Molecular Weight | 350.5 g/mol [1][3][4] |

Physicochemical Properties

| Property | Value |

| Appearance | A solution in methyl acetate[3] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3] |

| Storage and Stability | Store at -20°C for at least two years.[3] |

Mechanism of Action and Signaling Pathways

As a thromboxane A2 receptor agonist, the biological effects of this compound are presumed to be mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs).[3][5] The downstream signaling cascades are complex and cell-type specific, leading to a variety of physiological responses. The majority of the detailed signaling information available is derived from studies on U-46619.

Upon binding to the TP receptor, U-46619 primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade through the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are central to many of the physiological effects of TP receptor activation, including platelet aggregation and smooth muscle contraction.

Furthermore, studies with U-46619 have demonstrated the involvement of other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[3][6] There is also evidence for the involvement of RhoA/Rho-kinase signaling pathways, which play a role in Ca2+ sensitization of the contractile machinery in smooth muscle.

Caption: Signaling pathway of this compound via the Thromboxane A2 receptor.

Pharmacological Data

Quantitative pharmacological data for this compound is scarce. Therefore, the following tables summarize the data available for the more extensively studied isomer, U-46619, which is also a potent TP receptor agonist. These values provide an indication of the potency of this class of compounds.

In Vitro Potency of U-46619

| Assay | Species | EC₅₀ (nM) | Reference |

| Platelet Shape Change | Human | 35 | [5] |

| Platelet Aggregation | Human | 1310 | [5] |

| Myosin Light Chain Phosphorylation | Human | 57 | [5] |

| Serotonin Release | Human | 536 | [5] |

| Fibrinogen Receptor Binding | Human | 530 | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of thromboxane A2 receptor agonists like U-46619 and are applicable for studying this compound.

Platelet Aggregation Assay

Objective: To measure the ability of a compound to induce platelet aggregation.

Methodology:

-

Platelet Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a suspension of platelets.

-

Procedure: A baseline light transmission is established with a platelet suspension. The test compound (e.g., this compound) is added at various concentrations, and the change in light transmission is recorded over time. The maximum aggregation response is determined for each concentration.

-

Data Analysis: Dose-response curves are constructed by plotting the percentage of maximum aggregation against the logarithm of the agonist concentration. The EC₅₀ value is then calculated.

Vascular Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of a compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat aorta or coronary artery) is carefully dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Tension Measurement: The arterial rings are connected to an isometric force transducer to record changes in tension.

-

Procedure: The rings are allowed to equilibrate under a resting tension. A reference contraction is often induced with a standard agent (e.g., potassium chloride). After a washout period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound) to the organ bath.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by the reference agent. Dose-response curves are plotted, and EC₅₀ values are determined.

Caption: General experimental workflows for studying this compound.

Conclusion

This compound is a thromboxane A2 receptor agonist with a distinct chemical identity. While specific pharmacological data for this isomer is limited, the extensive research on its cis-isomer, U-46619, provides a strong foundation for understanding its mechanism of action and physiological effects. The information and protocols presented in this guide are intended to support researchers in the fields of pharmacology, drug discovery, and cardiovascular science in their investigations of this and related compounds. Further research is warranted to fully elucidate the unique pharmacological profile of the 5-trans isomer.

References

- 1. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 4. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]

- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Roles of U-46619 Isomers in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is widely recognized in prostaglandin research as a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2).[1] Its primary and most well-documented role is that of a potent thromboxane A2 (TXA2) receptor agonist, mimicking the physiological effects of TXA2, such as platelet aggregation and vasoconstriction.[1][2][3] However, the biological activity of U-46619 is not monolithic and is critically dependent on its stereochemistry. This guide delves into the distinct and contrasting roles of the 5-cis and 5-trans isomers of U-46619 within the prostaglandin synthesis pathways, with a particular focus on the lesser-known inhibitory function of the 5-trans isomer. Understanding these differences is paramount for the accurate interpretation of experimental data and for the strategic design of novel therapeutic agents targeting the prostanoid signaling cascade.

The Core Compound: (5Z)-U-46619 - A Thromboxane A2 Receptor Agonist

The commonly studied isomer of U-46619 possesses a cis (Z) configuration at the 5,6-double bond and is a potent and selective agonist of the thromboxane A2 (TP) receptor.[1][2][3] In this capacity, it serves as a valuable pharmacological tool to investigate the physiological and pathological processes mediated by TXA2.

Mechanism of Action and Signaling Pathways

Upon binding to the TP receptor, a G-protein coupled receptor, (5Z)-U-46619 initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, (5Z)-U-46619 has been shown to stimulate the activation of the small GTPase RhoA.[4] The RhoA signaling pathway plays a crucial role in platelet shape change and smooth muscle contraction. Additionally, the activation of p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase (ERK1/2) signaling pathways has been observed following TP receptor stimulation by U-46619.[4]

Quantitative Pharmacological Data

The potency of (5Z)-U-46619 as a TP receptor agonist has been quantified in various functional assays. The following table summarizes key pharmacological parameters.

| Parameter | Species | Preparation | Value | Reference |

| EC50 | Human | Washed Platelets (Aggregation) | 0.58 µM | [4] |

| EC50 | Human | Washed Platelets (Shape Change) | 0.013 µM | [4] |

| EC50 | - | - | 0.035 µM | [2] |

The Contrasting Role of 5-trans U-46619: An mPGES-1 Inhibitor

In stark contrast to its cis counterpart, this compound, which has a trans (E) configuration at the 5,6-double bond, acts as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] mPGES-1 is a terminal synthase in the prostaglandin synthesis pathway, responsible for the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

The inhibitory action of this compound on mPGES-1 positions it as a modulator of the inflammatory response, a role diametrically opposed to the pro-aggregatory and vasoconstrictive actions of the cis isomer.

Quantitative Inhibitory Data

| Compound | Target Enzyme | Effect | Concentration | Reference |

| This compound | Microsomal Prostaglandin E2 Synthase (mPGES-1) | Inhibition | 10 µM | [5] |

| This compound | Prostaglandin E Synthase | Inhibition (approx. half as potent as the 5-cis isomer) | - | [6] |

Experimental Protocols

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

A general protocol to determine the inhibitory activity of compounds against mPGES-1 involves the following steps:

-

Enzyme Preparation: Microsomal fractions containing mPGES-1 are prepared from cells overexpressing the human enzyme or from tissues known to express high levels of mPGES-1.

-

Incubation: The microsomal preparation is pre-incubated with the test compound (e.g., this compound) at various concentrations for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: After a short incubation period (e.g., 30-60 seconds), the reaction is terminated by the addition of a stopping reagent, such as stannous chloride (SnCl2), which reduces the remaining PGH2 to PGF2α.

-

Product Quantification: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control (vehicle-treated) samples. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Platelet Aggregation Assay

To assess the pro-aggregatory effects of (5Z)-U-46619, a standard platelet aggregation assay can be performed:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is obtained by centrifugation.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

-

Agonist Addition: A solution of (5Z)-U-46619 at a specific concentration is added to the PRP.

-

Monitoring: The change in light transmission is monitored over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

-

Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission.

Conclusion

The isomers of U-46619 present a compelling example of stereospecific pharmacology within the prostaglandin synthesis pathways. While the 5-cis isomer is a well-established and potent TP receptor agonist, driving pro-thrombotic and vasoconstrictive responses, the 5-trans isomer exhibits a contrasting inhibitory effect on mPGES-1, an enzyme central to the inflammatory cascade. This dichotomy underscores the critical importance of isomeric purity in experimental reagents and highlights the potential for designing isomer-specific molecules to selectively target different branches of the prostanoid signaling network for therapeutic benefit. Further elucidation of the quantitative inhibitory profile of this compound and its in vivo effects will be crucial for fully understanding its potential as a modulator of inflammation.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

A Technical Guide to the Thromboxane A2 Receptor Agonist U-46619 and its Stereoisomer 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of U-46619 and its geometric isomer, 5-trans U-46619, both analogues of the prostaglandin endoperoxide PGH2. U-46619 is a potent and widely utilized thromboxane A2 (TP) receptor agonist, instrumental in the study of platelet aggregation, vasoconstriction, and TP receptor signaling. In contrast, publicly available data on the pharmacological activity of this compound is sparse, primarily identifying it as a minor impurity in commercial U-46619 preparations with some reported activity as a prostaglandin E synthase inhibitor. This document synthesizes the available chemical, pharmacological, and methodological information for both compounds, highlighting the significant knowledge gap that currently exists regarding the bioactivity of this compound at the TP receptor.

Introduction

Thromboxane A2 (TXA2) is a highly unstable but potent eicosanoid that plays a critical role in hemostasis and thrombosis through its action on the thromboxane A2 (TP) receptor. Due to its short half-life, stable synthetic analogues are essential tools for investigating the physiological and pathophysiological roles of the TXA2-TP receptor axis. U-46619 is the most extensively characterized and utilized of these analogues. Its stereoisomer, this compound, which differs in the geometry of the double bond in the heptenoic acid side chain, is less understood. This guide aims to provide a comprehensive overview of the known differences and similarities between these two compounds.

Chemical Structures and Stereochemistry

U-46619 and this compound share the same molecular formula (C₂₁H₃₄O₄) and molecular weight (350.5 g/mol ). The key structural difference lies in the configuration of the double bond at the C5-C6 position of the heptenoic acid side chain.

-

U-46619 (5-cis U-46619): Possesses a cis (or Z) configuration at the C5-C6 double bond. Its IUPAC name is (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid.

-

This compound: Features a trans (or E) configuration at the C5-C6 double bond. Its formal name is 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid.

This seemingly minor variation in stereochemistry can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

Comparative Pharmacological Data

A direct, comprehensive comparison of the pharmacological activities of U-46619 and this compound is limited by the scarcity of data on the trans isomer. The available information is summarized below.

| Parameter | U-46619 (5-cis) | This compound | Reference(s) |

| Primary Target | Thromboxane A2 (TP) Receptor Agonist | Microsomal Prostaglandin E2 Synthase (mPGES) Inhibitor | [1] |

| Potency at TP Receptor (EC₅₀) | 35 nM | Not Reported | [2] |

| Platelet Aggregation | Potent inducer | Not Reported | [1][3] |

| Vasoconstriction | Potent inducer | Not Reported | [1][3] |

| Other Reported Activity | - | Inhibits mPGES at 10 µM; approximately half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version. | [4] |

Signaling Pathways of U-46619

U-46619, as a TP receptor agonist, activates several downstream signaling cascades. The TP receptor is a G-protein coupled receptor (GPCR), and its activation by U-46619 has been shown to couple to Gq and G12/13 proteins, leading to:

-

Activation of Phospholipase C (PLC): This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

Activation of RhoA: This pathway is crucial for the calcium sensitization of the contractile machinery in smooth muscle cells, contributing to vasoconstriction.

-

Activation of Mitogen-Activated Protein Kinases (MAPK): U-46619 has been demonstrated to activate the p38MAPK and ERK1/2 signaling pathways.

Due to a lack of available research, the signaling pathways activated by this compound have not been elucidated.

Diagram of U-46619 Signaling Pathway

Caption: Signaling pathways activated by U-46619 upon binding to the TP receptor.

Experimental Protocols

Detailed experimental protocols for the direct comparison of U-46619 and this compound are not available in the literature. However, based on studies of U-46619 and other TP receptor ligands, the following standard methodologies would be appropriate for such a comparative analysis.

Thromboxane A2 Receptor Binding Assay

This assay determines the affinity of the compounds for the TP receptor.

-

Preparation of Membranes: Platelet-rich plasma is isolated from whole blood by centrifugation. Platelet membranes are then prepared by sonication and ultracentrifugation.

-

Radioligand: A radiolabeled TP receptor antagonist, such as [³H]SQ 29,548, is commonly used.

-

Assay Procedure:

-

Incubate platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (U-46619 or this compound).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow for TP Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay for the TP receptor.

Platelet Aggregation Assay

This functional assay measures the ability of the compounds to induce platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.

-

Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP as platelets aggregate.

-

Assay Procedure:

-

PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature (37°C).

-

A baseline light transmission is established.

-

A solution of U-46619 or this compound at a specific concentration is added.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The maximum aggregation percentage is determined for a range of agonist concentrations to generate a dose-response curve and calculate the EC₅₀.

Vasoconstriction Assay

This assay assesses the contractile effect of the compounds on isolated blood vessels.

-

Tissue Preparation: Segments of arteries (e.g., rat aorta, coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

-

Instrumentation: The arterial rings are connected to isometric force transducers to record changes in tension.

-

Assay Procedure:

-

The arterial rings are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of U-46619 or this compound to the organ bath.

-

The contractile response (increase in tension) is recorded.

-

-

Data Analysis: The maximum contraction and the EC₅₀ value are determined from the concentration-response curve.

Discussion and Future Directions

U-46619 is a well-established and indispensable tool in cardiovascular and pharmacological research. Its potent and stable agonism at the TP receptor allows for the detailed investigation of TXA2-mediated physiological processes.

The biological role of this compound remains largely undefined. The limited available data suggests it may have a different pharmacological profile, with a reported inhibitory effect on prostaglandin E synthase. Its presence as an impurity in U-46619 preparations warrants consideration, as it could potentially influence experimental outcomes, although its significance at low percentages is likely minimal given the high potency of U-46619 at the TP receptor.

A significant knowledge gap exists concerning the activity of this compound at the TP receptor. A thorough characterization, including receptor binding affinity and functional activity in platelet aggregation and vasoconstriction assays, is necessary to fully understand its pharmacological profile. Such studies would clarify whether the cis to trans isomerization at the C5-C6 position ablates or alters its activity at the TP receptor and could provide valuable structure-activity relationship insights for the design of novel TP receptor modulators.

Conclusion

While U-46619 is a cornerstone for research into thromboxane A2 signaling, its 5-trans isomer is an enigmatic compound. The stark difference in the volume of research dedicated to these two stereoisomers underscores the importance of stereochemistry in pharmacology. This guide provides a comprehensive overview of the current knowledge on U-46619 and highlights the critical need for further investigation into the biological activities of this compound to fully comprehend the structure-activity relationships of this important class of PGH2 analogues.

References

The Unseen Isomer: A Technical Guide to 5-trans U-46619 as an Impurity in Commercial U-46619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-trans U-46619, a known stereoisomeric impurity in commercial preparations of the potent thromboxane A2 (TP) receptor agonist, U-46619. Understanding the presence and potential biological activity of this isomer is critical for the accurate interpretation of experimental results and for ensuring the quality and consistency of research and drug development programs.

Introduction to U-46619 and its 5-trans Isomer

U-46619, a synthetic analog of prostaglandin H2, is a widely used pharmacological tool to study the physiological and pathophysiological roles of thromboxane A2.[1][2][3] It is a potent agonist of the TP receptor, inducing a range of cellular responses including platelet aggregation and smooth muscle contraction.[2][3][4]

Commercial preparations of U-46619 are often not entirely pure, containing the 5-trans isomer of U-46619 as a minor impurity, typically at levels of 2-5%.[5] This isomer, also known as 5,6-trans U-46619, differs from the active parent compound in the stereochemistry of the double bond in the heptenoic acid side chain. While seemingly a minor structural change, this can have significant implications for the molecule's biological activity.

Chemical Structures:

| Compound | IUPAC Name | CAS Number |

| U-46619 | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | 56985-40-1[1] |

| This compound | (5E)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | 330796-58-2[6] |

Synthesis and Formation of the 5-trans Impurity

Detailed, publicly available protocols for the synthesis of U-46619 that specifically address the formation of the 5-trans isomer as a byproduct are scarce. However, the original synthesis of prostaglandin endoperoxide analogs, including U-46619, was reported by Bundy in 1975.[1] The formation of the 5-trans isomer is likely a result of incomplete stereochemical control during the synthetic steps that establish the Z-double bond at the C5-C6 position of the heptenoic acid side chain. Isomerization can potentially occur during the synthesis or upon storage, particularly if the compound is not handled under optimal conditions.

Analytical Methods for Separation and Quantification

The presence and quantification of this compound in a sample of U-46619 necessitates analytical techniques capable of separating these two diastereomers. High-performance liquid chromatography (HPLC) is the most common method for this purpose.

Experimental Protocol: HPLC Separation (General Method)

While specific, validated protocols are often proprietary to the manufacturer, a general approach for the separation of U-46619 and its 5-trans isomer would involve the following:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for separating structurally similar lipid molecules.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid to improve peak shape). The exact gradient will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where both isomers exhibit absorbance (e.g., ~200-210 nm).

-

Quantification: The percentage of the 5-trans isomer can be determined by comparing its peak area to the total peak area of both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to distinguish between the two isomers. The coupling constants of the vinyl protons at the C5 and C6 positions will differ for the cis (Z) and trans (E) isomers. For the Z-isomer (U-46619), the coupling constant (J-value) would be expected to be smaller than for the E-isomer (this compound).

Comparative Pharmacological Data

A critical aspect of understanding the impact of the 5-trans impurity is its own biological activity, particularly at the TP receptor. There is a notable lack of publicly available data directly comparing the pharmacological profiles of U-46619 and this compound at the TP receptor.

One study has reported on the activity of this compound in a different biological context. It was found to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES), and was approximately half as potent as the 5-cis version in this regard.[5]

Table of Pharmacological Activity:

| Compound | Target | Activity | EC50 / IC50 | Reference |

| U-46619 | Thromboxane A2 (TP) Receptor | Agonist | 0.035 µM (platelet shape change) | [4] |

| 1.31 µM (platelet aggregation) | [4] | |||

| This compound | Microsomal Prostaglandin E2 Synthase | Inhibitor | Not specified, but ~2x less potent than the cis-isomer | [5] |

| Thromboxane A2 (TP) Receptor | Largely uncharacterized | Data not available |

The lack of data on the TP receptor activity of this compound is a significant knowledge gap. It is plausible that the altered stereochemistry of the double bond could significantly reduce or abolish its affinity for the TP receptor. However, without empirical data, this remains speculative.

Signaling Pathway of the Thromboxane A2 Receptor

U-46619 exerts its effects by activating the TP receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the cell type. The primary signaling pathways involve the coupling of the TP receptor to Gq and G13 proteins.[7][8]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9]

Simultaneously, coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in smooth muscle contraction and platelet shape change.[8]

Experimental Workflow for Analysis

The following workflow outlines the key steps for researchers to assess the purity of their U-46619 samples and understand the potential impact of the 5-trans isomer.

Conclusion and Recommendations

The presence of this compound as an impurity in commercial U-46619 is a critical consideration for researchers. While its concentration is typically low, its potential to interfere with experimental results, either through off-target effects or by reducing the effective concentration of the desired agonist, cannot be dismissed.

Key Recommendations:

-

Purity Assessment: Researchers should, whenever possible, independently verify the purity of their U-46619 samples using analytical techniques such as HPLC.

-

Data Interpretation: The potential presence and unknown TP receptor activity of the 5-trans isomer should be considered when interpreting experimental data, particularly in sensitive assay systems.

-

Further Research: There is a clear need for further pharmacological characterization of this compound to determine its binding affinity and functional activity at the TP receptor and other potential targets. This would provide a more complete understanding of its potential impact as an impurity.

By being aware of and accounting for the presence of the this compound impurity, the scientific community can ensure the continued reliability and reproducibility of research involving this important pharmacological tool.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of 5-trans U-46619: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5-trans U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced aspects of prostaglandin chemistry and pharmacology.

Discovery

The discovery of this compound is intrinsically linked to the synthesis and purification of its more widely studied cis-isomer, U-46619. First synthesized in 1975, U-46619 was developed as a stable analog of the highly unstable prostaglandin H2 (PGH2) to allow for the study of its biological effects[1]. During the chemical synthesis and subsequent purification of U-46619, the 5-trans isomer was identified as a minor impurity, typically constituting 2-5% of commercial preparations[2]. Its discovery was therefore not the result of a targeted research effort but rather an outcome of the analytical characterization of the primary synthesis product. This highlights the importance of rigorous purification and analytical techniques in synthetic chemistry to identify and characterize isomeric impurities that may possess distinct biological activities.

Synthesis of this compound

The synthesis of the core bicyclic ether structure of U-46619 and its isomers typically starts from a suitable cyclopentane precursor. The two side chains are then introduced through a series of stereocontrolled reactions. The formation of the double bond with the desired geometry is a critical step.

General Synthetic Strategy for U-46619 Analogs

The synthesis of U-46619 analogs generally involves the following key steps:

-

Preparation of a bicyclic intermediate: This core structure contains the characteristic 2-oxabicyclo[2.2.1]heptane system.

-

Introduction of the lower side chain: This is typically achieved via a Wittig reaction or a related olefination reaction to install the octenyl side chain with the desired stereochemistry at C15.

-

Introduction of the upper side chain: This involves the formation of the heptenoic acid side chain. The stereochemistry of the double bond at C5 is determined in this step.

Postulated Experimental Protocol for this compound

The following is a postulated, high-level experimental protocol for the synthesis of this compound, based on established prostaglandin synthesis methodologies. This protocol emphasizes the step that would be modified to achieve the trans configuration of the C5-C6 double bond.

Step 1: Synthesis of the Bicyclic Lactone Intermediate

The synthesis would likely begin with a known bicyclic lactone intermediate, a common precursor in prostaglandin synthesis. This intermediate already contains the correct stereochemistry for the cyclopentane ring.

Step 2: Introduction of the Lower Side Chain

The lower side chain is introduced via a stereoselective Wittig reaction. For example, the phosphonium salt of the lower side chain is reacted with the aldehyde precursor of the bicyclic intermediate to form the C13-C14 double bond with the natural trans configuration.

Step 3: Elaboration of the Upper Side Chain to achieve 5-trans Geometry

This is the critical step for the synthesis of this compound. To obtain the trans double bond at the C5 position, a modified Wittig-type reaction employing a phosphonate reagent that favors the formation of (E)-alkenes would be used.

-

Reaction: Horner-Wadsworth-Emmons reaction.

-

Reagents: A phosphonate ylide, such as the anion of triethyl 4-carboxybutylphosphonate, would be reacted with the aldehyde precursor of the upper side chain. The choice of phosphonate and reaction conditions are crucial for achieving high (E)-selectivity.

-

Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures.

Step 4: Final Deprotection

The final step would involve the removal of any protecting groups from the hydroxyl and carboxyl functionalities to yield this compound.

Separation of Isomers

Given that this compound is a known impurity in U-46619 preparations, another approach to obtaining the pure isomer is through chromatographic separation of the cis/trans mixture. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel or a reversed-phase column) and a carefully optimized mobile phase would be the method of choice for separating these geometric isomers.

Quantitative Data

Due to the lack of specific literature on the targeted synthesis of this compound, quantitative data such as reaction yields and specific spectroscopic data for its synthesis are not available. The primary quantitative information available relates to its presence as an impurity in U-46619.

| Parameter | Value | Reference |

| Purity of U-46619 | Typically ≥98% (HPLC) | [3] |

| This compound content in U-46619 | 2-5% | [2] |

Biological Activity and Signaling Pathway

The biological activity of this compound has been studied to a much lesser extent than its cis-isomer. U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor[3]. It mimics the actions of the endogenous ligand, thromboxane A2, which include platelet aggregation and vasoconstriction[1].

Comparative Biological Activity

The limited available data suggests that the stereochemistry of the C5-C6 double bond influences the biological activity. One study found that this compound is about half as potent as an inhibitor of prostaglandin E synthase compared to the 5-cis version[2]. This indicates that the geometric configuration of the upper side chain is important for its interaction with this enzyme.

Table 1: Biological Activity of U-46619 (cis-isomer)

| Parameter | Value | Tissue/System | Reference |

| TP Receptor Agonist EC50 | 0.035 µM | Various in vitro preparations | [3] |

| Platelet Shape Change EC50 | 4.8 nM | Human platelets | |

| Platelet Aggregation EC50 | 82 nM | Human platelets |

Signaling Pathway

U-46619, acting through the TP receptor, activates a well-defined signaling cascade. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. It is highly probable that this compound activates the same signaling pathway.

Signaling Pathway of TP Receptor Activation by U-46619 (and presumably this compound):

-

Receptor Binding: U-46619 binds to the TP receptor on the cell surface.

-

G-protein Activation: This leads to the activation of the Gq/11 protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: The activation of these signaling molecules leads to various cellular responses, including smooth muscle contraction, platelet aggregation, and activation of mitogen-activated protein kinases (MAPKs) like ERK-1 and ERK-2[3].

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the TP receptor.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Pharmacology of 5-trans U-46619 and its Closely Related Isomer, U-46619

Disclaimer: Scientific literature extensively details the pharmacological properties of the thromboxane A2 (TP) receptor agonist U-46619. However, its isomer, 5-trans U-46619, is sparsely characterized in publicly available research. This guide provides the known information for this compound and leverages the comprehensive data of its cis-isomer, U-46619, to offer a complete pharmacological context. Direct extrapolation of U-46619's properties to this compound should be approached with caution.

Introduction to this compound

This compound is a geometric isomer of U-46619, a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] While U-46619 is widely recognized as a selective thromboxane A2 (TP) receptor agonist, the biological activity of this compound has been primarily investigated in a different context. It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[2]

The most notable reported activity of this compound is its ability to inhibit microsomal prostaglandin E2 synthase (mPGES).[3] One study found it to be approximately half as potent as its 5-cis counterpart (U-46619) in inhibiting this enzyme.[2] This suggests a potential role in modulating the inflammatory cascade, distinct from the classical TP receptor-mediated activities of U-46619. Due to the limited specific data on its TP receptor pharmacology, the remainder of this guide will focus on the well-characterized pharmacology of U-46619 to provide a foundational understanding for researchers.

Pharmacology of U-46619: A Reference for Thromboxane A2 Analogs

U-46619 is a valuable pharmacological tool used to investigate the physiological and pathological roles of thromboxane A2. It potently and selectively activates TP receptors, leading to a range of cellular responses, most notably platelet aggregation and smooth muscle contraction.[1][4][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for U-46619, providing a comparative overview of its activity across different biological systems.

Table 1: Receptor Binding and Functional Potency of U-46619

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Platelet Shape Change) | Human Platelets | 35 nM | [6][7][8] |

| EC50 (Myosin Light-Chain Phosphorylation) | Human Platelets | 57 nM | [9] |

| EC50 (Serotonin Release) | Human Platelets | 536 nM | |

| EC50 (Platelet Aggregation) | Human Platelets | 1.31 µM | [9] |

| EC50 (Fibrinogen Receptor Exposure) | Human Platelets | 0.53 µM | |

| EC50 (Vascular Smooth Muscle Contraction) | Rat Aortic Rings | 28 ± 2 nM | [10] |

| EC50 (Increase in cytosolic Ca2+) | Rat Aortic Smooth Muscle Cells | 49 ± 14 nM | [10] |

| IC50 (Competition for TXA2 agonist binding) | Rat Aortic Smooth Muscle Cells | 10 ± 1 nM | [10] |

| Kd (High-affinity binding site) | Human Platelets | 41 ± 9 nM | [9] |

| Kd (Low-affinity binding site) | Human Platelets | 1.46 ± 0.47 µM | [9] |

Signaling Pathways of U-46619

Activation of the G-protein coupled TP receptor by U-46619 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a critical event for downstream effects. Simultaneously, DAG, in conjunction with elevated [Ca2+]i, activates protein kinase C (PKC).

Beyond the canonical Gq-PLC pathway, U-46619 has been shown to activate other signaling molecules, including Rho-kinase, protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[8][12][13] The specific signaling components activated can vary depending on the cell type and the presence of different TP receptor isoforms (TPα and TPβ).

Diagram of the Primary U-46619 Signaling Pathway:

Caption: Primary signaling cascade initiated by U-46619 binding to the TP receptor.

Physiological Effects of U-46619

The signaling cascades initiated by U-46619 manifest in several key physiological responses:

-

Platelet Aggregation: U-46619 is a potent inducer of platelet shape change and aggregation, playing a crucial role in thrombosis and hemostasis.[14]

-

Vasoconstriction: It causes contraction of vascular smooth muscle, leading to an increase in blood pressure.[10][15] This effect is particularly relevant in the context of cardiovascular diseases.

-

Smooth Muscle Contraction: Beyond blood vessels, U-46619 contracts various other smooth muscles, including those in the respiratory and gastrointestinal tracts.[4][5]

Experimental Protocols for Studying Thromboxane A2 Analogs

A variety of in vitro and in vivo experimental models are employed to characterize the pharmacology of thromboxane A2 analogs like U-46619.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound for its receptor.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the TP receptor.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]U-46619) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the Ki value.

Workflow for Radioligand Binding Assay:

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 9. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biodatacorp.com [biodatacorp.com]

- 15. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] As an inducible enzyme, mPGES-1 is often upregulated in response to pro-inflammatory stimuli, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] This document provides a detailed protocol for a cell-based mPGES-1 inhibition assay, a crucial tool for identifying and characterizing new mPGES-1 inhibitors.

It is important to clarify the role of U-46619 in this context. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[5][6][7] PGH2 is the substrate for mPGES-1. Therefore, U-46619 is not an inhibitor of mPGES-1 but rather a tool to stimulate pathways mediated by the TP receptor, such as platelet aggregation and vasoconstriction.[5][6] An mPGES-1 inhibition assay would typically involve stimulating cells with an inflammatory agent to induce mPGES-1 expression, followed by the addition of a potential inhibitor and subsequent measurement of PGE2 production.

Signaling Pathway of mPGES-1 in Inflammation

The inflammatory cascade leading to PGE2 production involves several key steps. Upon stimulation by pro-inflammatory cytokines like Interleukin-1β (IL-1β), cells upregulate the expression of both cyclooxygenase-2 (COX-2) and mPGES-1. COX-2 converts arachidonic acid (AA) into the unstable intermediate PGH2. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. PGE2 is then released from the cell and binds to its receptors on target cells, mediating various inflammatory responses.

Diagram of the mPGES-1 signaling pathway in inflammation.

Experimental Protocol: Cell-Based mPGES-1 Inhibition Assay

This protocol describes a method for evaluating the potency of test compounds to inhibit mPGES-1 activity in a human cell line. The assay involves stimulating cells to induce mPGES-1 expression, treating the cells with test compounds, and then quantifying the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents

-

Human A549 lung carcinoma cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human Interleukin-1β (IL-1β)

-

Test compounds (potential mPGES-1 inhibitors)

-

Positive control inhibitor (e.g., known mPGES-1 inhibitor)

-

PGE2 ELISA Kit

-

Cell culture plates (96-well)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (optional, for cell-free assays)

Experimental Workflow

Workflow for the cell-based mPGES-1 inhibition assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in cell culture medium.

-

Remove the culture medium from the cells and replace it with fresh medium containing the test compounds or vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability).

-

Pre-incubate the cells with the compounds for 1 hour.

-

-

Cell Stimulation:

-

Add IL-1β to each well (except for the unstimulated control wells) to a final concentration of 1 ng/mL to induce the expression of mPGES-1.

-

Incubate the plates for 24 hours at 37°C.

-

-

PGE2 Quantification:

-

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the ELISA kit.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Determine the percentage inhibition of PGE2 production for each concentration of the test compound relative to the vehicle-treated, IL-1β-stimulated control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of PGE2 production) for each test compound by fitting the data to a dose-response curve.

-

Data Presentation

The results of the mPGES-1 inhibition assay are typically presented in a table summarizing the IC50 values of the tested compounds. This allows for a clear and direct comparison of their potencies.

| Compound | mPGES-1 Enzymatic Assay IC50 (nM) | Cell-Based Assay IC50 (µM) | Human Whole Blood Assay IC50 (µM) |

| Inhibitor A | 10 | 0.15 | 3.3 |

| Inhibitor B | 29 | 0.82 | 8.7 |

| Inhibitor C | 8 | 0.016 | 0.25 |

| Reference Compound | 5 | 0.05 | 1.3 |

Note: The IC50 values presented are hypothetical and serve as an example for data presentation. Actual values will vary depending on the specific compounds and experimental conditions. Data from different assay formats (enzymatic, cell-based, whole blood) provide a more comprehensive understanding of a compound's activity.[1][12]

Conclusion

The described cell-based mPGES-1 inhibition assay is a robust and reliable method for screening and characterizing novel inhibitors of this important inflammatory enzyme. By following this protocol, researchers can effectively evaluate the potential of their compounds to modulate PGE2 production and advance the development of new anti-inflammatory therapies.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. U46619 - Wikipedia [en.wikipedia.org]

- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 8. Human Prostaglandin E Synthase / MPGES-1 ELISA Kit (A314256) [antibodies.com]

- 9. Human Prostaglandin E Synthase / MPGES-1 ELISA Kit | assay [ids-kits.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Mouse PTGES(Prostaglandin E Synthase, Microsomal) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Thromboxane A2 Receptor Agonists in Cell Culture Experiments

DISCLAIMER: These protocols are intended for research use only by qualified personnel. Please consult the relevant safety data sheets (SDS) before handling any chemical reagents.

Introduction

This document provides detailed application notes and protocols for the use of the thromboxane A2 (TXA2) receptor agonist U-46619 in cell culture experiments. The user's query specified "5-trans U-46619". It is important to note that this compound is the trans isomer of U-46619 and is reported to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[1][2] The vast majority of published research and established protocols utilize the cis-isomer, U-46619 , which is a potent and stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2) and a widely used thromboxane A2 (TP) receptor agonist.[3][4] U-46619 mimics many of the physiological actions of TXA2, including platelet aggregation and smooth muscle contraction.[3][4]

Given the extensive literature and established utility of U-46619 as a TP receptor agonist, these application notes will focus on this compound. Researchers specifically interested in the 5-trans isomer should focus on its role as an mPGES inhibitor.[1]

Mechanism of Action: U-46619

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein-coupled receptor (GPCR).[5][6] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[5] Upon agonist binding, the TP receptor couples to several G protein families, primarily Gq and G13, to initiate downstream signaling cascades.[7][8]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9]

-

G13 Pathway: Coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[7] Activated RhoA stimulates Rho-kinase (ROCK), a key regulator of cytoskeletal arrangement and smooth muscle contraction.[10]

These pathways ultimately lead to various cellular responses, including platelet shape change and aggregation, vasoconstriction, and cell proliferation.[5][6] U-46619 also activates ERK-1 and ERK-2 signaling pathways.[11]

Data Presentation: Effective Concentrations of U-46619

The effective concentration of U-46619 can vary significantly depending on the cell type, experimental conditions, and the specific response being measured. The following table summarizes reported EC50 values for various applications.

| Application/Response | Cell Type / System | EC50 Value (µM) | Reference(s) |

| Platelet Responses | |||

| Platelet Aggregation | Human Platelets | 1.31 | [12] |

| Platelet Aggregation | Rabbit Platelets | 0.58 | [10] |

| Platelet Shape Change | Human Platelets | 0.035 | [12] |

| Platelet Shape Change | Rabbit Platelets | 0.013 | [10] |

| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [12] |

| Serotonin Release | Human Platelets | 0.54 | [12] |

| Smooth Muscle Cell Responses | |||

| Contraction | Rat Aortic Rings | 0.028 | [9] |

| Calcium Efflux | Human Vascular Smooth Muscle Cells | 0.398 | [13] |

| Inositol Phosphate Accumulation | Rat Aortic Smooth Muscle Cells | 0.032 | [9] |

| Cytosolic Ca²⁺ Increase | Rat Aortic Smooth Muscle Cells | 0.049 | [9] |

| General Receptor Agonism | |||

| TP Receptor Agonist Activity | General In Vitro Preparations | 0.035 | [11] |

Experimental Protocols

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes how to measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.[14]

Materials:

-

U-46619 stock solution (e.g., 100 µM in ethanol or DMSO, store at -20°C).[4]

-

Human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Aggregation cuvettes with stir bars.

-

Pipettes.

Methodology:

-

PRP Preparation:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. Transfer the supernatant (PPP) to another tube.

-

-

Aggregometer Setup:

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into an aggregation cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

-

Transfer the cuvette to the reading well and establish a stable baseline for 1-2 minutes.

-

Add a small volume (e.g., 5 µL) of the U-46619 working solution to achieve the desired final concentration (e.g., 0.1 - 5 µM).

-

Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the 100% transmission set by the PPP.

-

Dose-response curves can be generated by testing a range of U-46619 concentrations.

-

Protocol 2: Smooth Muscle Cell Contraction Assay

This protocol outlines a method for assessing the contractile response of cultured vascular smooth muscle cells (VSMCs) to U-46619.

Materials:

-

Cultured vascular smooth muscle cells (e.g., from rat aorta).[9]

-

Collagen-coated, flexible silicone membranes or hydrogels.[15]

-

Culture medium (e.g., DMEM).

-

U-46619 stock solution.

-

Phase-contrast microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Methodology:

-

Cell Culture:

-

Culture VSMCs on collagen-coated flexible membranes or embed them within a fibrin or collagen hydrogel until they form a confluent monolayer and are contractile.[15]

-

-

Experiment Setup:

-

Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

-

Add fresh, pre-warmed serum-free medium to the cells.

-

Mount the culture plate on the microscope stage and allow it to equilibrate.

-

-

Contraction Measurement:

-

Acquire a baseline image (time 0) of a defined field of cells.

-

Add U-46619 to the medium to achieve the desired final concentration (e.g., 10⁻⁹ to 10⁻⁶ M).[15]

-

Capture images at regular intervals (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Cell contraction will cause wrinkling of the silicone membrane or compaction of the hydrogel.

-

Quantify the total area of these wrinkles or the change in gel surface area using image analysis software.

-